molecular formula C19H17F3N4O4S2 B11424321 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11424321
M. Wt: 486.5 g/mol
InChI Key: MYVLJEPTEAWXCR-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a complex organic compound that incorporates a benzothiadiazole moiety, a trifluoromethoxyphenyl group, and a piperidine carboxamide structure

Preparation Methods

The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chloride reagents under basic conditions.

    Coupling with Piperidine: The sulfonylated benzothiadiazole is coupled with a piperidine derivative, which may involve amide bond formation using coupling reagents such as EDCI or DCC.

    Introduction of the Trifluoromethoxyphenyl Group:

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole or trifluoromethoxyphenyl moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and various acids or bases for hydrolysis.

Scientific Research Applications

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic distribution within the molecule. This can lead to interactions with various biological targets, such as enzymes or receptors, through mechanisms like inhibition or modulation of activity.

Comparison with Similar Compounds

Similar compounds to 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide include other benzothiadiazole derivatives and trifluoromethoxyphenyl-containing compounds. These compounds share structural similarities but may differ in their electronic properties, reactivity, and applications. For example:

The uniqueness of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide lies in its combination of functional groups, which imparts distinct electronic and chemical properties suitable for diverse applications.

Properties

Molecular Formula

C19H17F3N4O4S2

Molecular Weight

486.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H17F3N4O4S2/c20-19(21,22)30-14-6-4-13(5-7-14)23-18(27)12-8-10-26(11-9-12)32(28,29)16-3-1-2-15-17(16)25-31-24-15/h1-7,12H,8-11H2,(H,23,27)

InChI Key

MYVLJEPTEAWXCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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